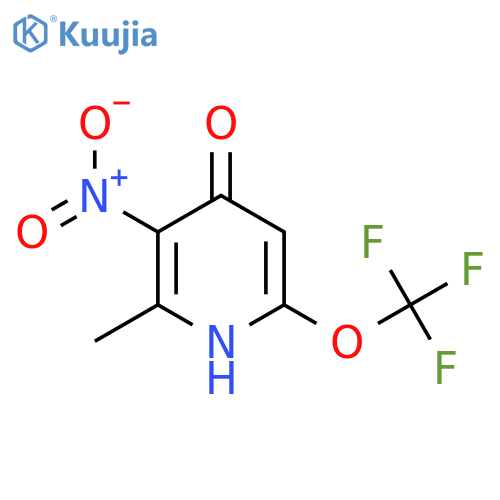Cas no 1803696-08-3 (4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine)

1803696-08-3 structure
商品名:4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine
CAS番号:1803696-08-3
MF:C7H5F3N2O4
メガワット:238.120812177658
CID:4830611
4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H5F3N2O4/c1-3-6(12(14)15)4(13)2-5(11-3)16-7(8,9)10/h2H,1H3,(H,11,13)
- InChIKey: PRXKDOXDJNBPBT-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(C(=C(C)N1)[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 405
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 84.2
4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097362-1g |
4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine |
1803696-08-3 | 97% | 1g |
$1,519.80 | 2022-04-02 |
4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine 関連文献
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
1803696-08-3 (4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine) 関連製品
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 624-75-9(Iodoacetonitrile)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
